An In-depth Technical Guide to 3-Nitrotoluene (CAS 99-08-1)
An In-depth Technical Guide to 3-Nitrotoluene (CAS 99-08-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Nitrotoluene (m-nitrotoluene), a significant chemical intermediate. It details its physicochemical properties, synthesis, reactivity, and applications, with a focus on data relevant to research and development.
Core Properties and Data
3-Nitrotoluene is an aromatic nitro compound characterized by a methyl group and a nitro group attached to a benzene (B151609) ring at positions 1 and 3, respectively.[1] It typically appears as a pale yellow liquid or solid, depending on the ambient temperature, and possesses a distinctive aromatic odor.[1][2] Its utility as a precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals is well-established.[1][3]
Physicochemical Properties
The physical and chemical characteristics of 3-Nitrotoluene are summarized below, providing essential data for its handling, use in reactions, and process design.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₂ | [4] |
| Molecular Weight | 137.14 g/mol | [4] |
| Appearance | Yellow liquid or crystals with a characteristic aromatic odor. | [5] |
| Melting Point | 15-16 °C (59-61 °F) | [1] |
| Boiling Point | 230-231 °C (446-448 °F) at 760 mmHg | [1] |
| Density | 1.157 g/mL at 25 °C | [1] |
| Vapor Density | 4.73 (vs air) | |
| Vapor Pressure | 1 mmHg at 50.2 °C; 0.107 mmHg at 25 °C | [5] |
| Flash Point | 106 °C (223 °F) | [4] |
| Refractive Index | n20/D 1.541 | |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, benzene, and chloroform. | [1][2][6] |
| Henry's Law Constant | 9.30 x 10⁻⁶ atm-cu m/mole | [5] |
Toxicological and Safety Data
3-Nitrotoluene is a hazardous substance requiring careful handling. The primary routes of exposure are inhalation, ingestion, and skin absorption.[5]
| Parameter | Value and Species | Reference(s) |
| Oral LD50 | 1072 mg/kg (rat) | [2] |
| Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. | [2] |
| Symptoms of Exposure | Headache, flushing of the face, dizziness, cyanosis, nausea, vomiting, and muscular weakness. | [5] |
Synthesis and Reactivity
Industrial Synthesis: Nitration of Toluene (B28343)
The commercial production of nitrotoluenes is achieved through the nitration of toluene using a mixed acid (a combination of nitric acid and sulfuric acid).[7] This reaction yields a mixture of isomers, predominantly the ortho- and para-isomers, with 3-nitrotoluene being a minor product (typically 2-5% of the mixture).[7] The isomers are then separated through fractional distillation and crystallization.[7]
Laboratory Synthesis Protocols
A detailed laboratory procedure for the nitration of toluene is described below. This protocol requires stringent temperature control to prevent the formation of dinitro and trinitro byproducts.
Experimental Protocol:
-
Preparation of Nitrating Mixture: To a beaker cooled in an ice-salt bath, 34.3 mL of 96% sulfuric acid is added. Then, 29.6 mL of 68% nitric acid is added dropwise over approximately 30 minutes while agitating the mixture.
-
Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel containing the prepared nitrating mixture. The flask is charged with 42.7 g of toluene and cooled to approximately -10°C in an ice-salt bath.
-
Nitration: The nitrating mixture is added dropwise to the stirred toluene at a rate that maintains the reaction temperature between -5°C and 0°C. This addition typically takes about 2 hours.
-
Warming and Quenching: After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm. The mixture is then poured into ice water to quench the reaction.
-
Workup: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and a dilute sodium bicarbonate solution to remove residual acids, then dried over an anhydrous salt like calcium chloride.
-
Purification: The solvent is removed under reduced pressure. The resulting mixture of nitrotoluene isomers can be separated by fractional distillation.
A primary application of 3-nitrotoluene is its conversion to m-toluidine (B57737), a key intermediate for azo dyes.[4] The Bechamp reduction, using iron powder and an acid, is a common method.[8]
Experimental Protocol (Reduction with Tin and HCl):
This protocol is adapted from a procedure for a similar reduction and can be applied to 3-nitrotoluene.
-
Setup: Place 3-nitrotoluene and granulated tin in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require cooling to control the rate. Once the initial vigorous reaction subsides, heat the mixture to reflux until the reaction is complete (indicated by the disappearance of the nitrotoluene odor).
-
Workup: Cool the reaction mixture and make it strongly alkaline with a sodium hydroxide (B78521) solution to precipitate tin salts.
-
Isolation: Steam distill the mixture to isolate the m-toluidine. The product can be further purified by extraction into an organic solvent, drying, and distillation.
Other Reactions
The chemical reactivity of 3-nitrotoluene is dictated by the interplay between the electron-withdrawing nitro group and the weakly electron-donating methyl group.[1] This allows for several other transformations:
-
Further Nitration: Under more forcing conditions, 3-nitrotoluene can be nitrated to yield dinitro- or trinitrotoluene derivatives.[9]
-
Oxidation: The methyl group can be oxidized to a carboxylic acid, forming 3-nitrobenzoic acid.[9]
-
Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring for nucleophilic substitution reactions under specific conditions.[9]
Applications in Drug Development and Organic Synthesis
While not typically an active pharmaceutical ingredient (API) itself, 3-nitrotoluene is a crucial starting material in the synthesis of more complex molecules.[3] Its primary role is as a precursor to m-toluidine and its derivatives, which are integral building blocks in the production of:
-
Azo Dyes: m-Toluidine is a key component in the synthesis of a wide range of azo dyes.[4]
-
Pharmaceuticals: It serves as an intermediate in the creation of various APIs and other bioactive molecules.[3]
-
Agricultural Chemicals: Derivatives of 3-nitrotoluene are used in the manufacture of certain pesticides.[7]
-
Rubber Chemicals and Polymers: It finds application in the synthesis of additives and components for these materials.[2][7]
Analytical Methods
The quantification and analysis of 3-nitrotoluene, particularly in isomeric mixtures resulting from toluene nitration, are critical for process control and quality assurance.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is the standard method for separating and quantifying nitrotoluene isomers.[10][11]
-
Sample Preparation (Air): Samples can be collected on silica (B1680970) sorbent tubes, desorbed with methanol, and analyzed by GC-FID.[11]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is also utilized for the analysis of nitrotoluenes and their metabolites in various matrices.[12]
-
Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are available for the structural characterization of 3-nitrotoluene.[5]
Handling and Storage
Precautions for Safe Handling:
-
Work in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Prevent the formation of aerosols or mists.[2]
-
Keep away from open flames, sparks, and other sources of ignition.[2]
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed.
-
Store separately from strong oxidizing agents, strong acids, strong bases, and foodstuffs.[2]
-
3-Nitrotoluene is incompatible with oxidizing agents, strong acids (like sulfuric acid), and reducing agents.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. News - 3-Nitrotoluene CAS:99-08-1 PURITYï¼99% [mit-ivy.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 5. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-nitrotoluene; m-nitrotoluene [csnvchem.com]
- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine [ijcea.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method [keikaventures.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]

